molecular formula C14H21BO2 B1311230 (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid CAS No. 169126-63-0

(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid

Cat. No.: B1311230
CAS No.: 169126-63-0
M. Wt: 232.13 g/mol
InChI Key: NXBNRLONOXGRCQ-UHFFFAOYSA-N
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Description

“(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid” is a chemical compound that has been used in various scientific studies . It is also known by other names such as “5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-boronic acid” and "1,1,4,4-tetramethyltetralin-6-ylboronic acid" .


Synthesis Analysis

The synthesis of related compounds has been described in the literature . For example, a one-step procedure was developed for the multigram synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, and its three 1-substituted derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C14H21BO2 . The InChI Key, which is a unique identifier for chemical substances, is NXBNRLONOXGRCQ-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 232.13 g/mol . It is a white solid .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have developed sulfonic acid analogues of bexarotene, a known therapeutic, evaluating their potential for selective retinoid X receptor (RXR) agonism. These studies revealed several analogues displaying selective RXR activation with minimal cross-signaling, suggesting improved biological selectivity and potency for therapeutic applications, particularly in relation to cutaneous T-cell lymphoma (CTCL) treatment (Heck et al., 2016).

Synthetic Retinoid Analogue Development

Synthetic analogues of all-trans-retinoic acid (ATRA) have been designed to maintain stability and biological function for neural differentiation from human pluripotent stem cells. Modifications to the structure of these synthetic retinoid compounds significantly impact their biological activity, illustrating the importance of structural adjustments for mediating tissue differentiation (Christie et al., 2008).

Lewis Acid Chemistry

The study of tris(5,6,7,8-tetrafluoronaphthalen-2-yl)borane highlighted the unexplored chemistry of electron-deficient boranes with fluorination distal to the Lewis acidic center. This research provides insights into Lewis acid applications, including C═O and C═N reduction, as well as dehydrogenative Si–O coupling, showcasing the versatility of boronic acid derivatives in organic synthesis (Mohr et al., 2014).

Analgesic Activity Exploration

Triazoles and triazolothiadiazines derived from (5,6,7,8-tetrahydronaphthalen-2-yl)oxyacetic acid have been synthesized, elucidating their structure through analytical and spectral studies. Selected compounds exhibited promising analgesic activity, marking a potential area for developing new pain management therapies (Turan‐Zitouni et al., 2010).

Apoptotic Effects on Leukemia Cells

Research into synthetic N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-yl)-carboxamide derivatives uncovered their effects on cell viability and apoptotic pathways in K562 human chronic myelogenous leukemia cell lines. Certain compounds demonstrated significant apoptotic effects, indicating potential for leukemia treatment applications (Koç et al., 2017).

Boronic Acid Catalysis

Boronic acids, beyond their role in Suzuki coupling, have been explored for their catalytic properties, including the activation of hydroxy functional groups. This research opens up new pathways for their application in organic synthesis, demonstrating their versatility and potential as "green" compounds (Hall, 2019).

Mechanism of Action

Target of Action

The primary target of (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is the retinoic acid receptor (RAR) . RARs are nuclear transcription factors that play a crucial role in regulating cell growth, differentiation, and apoptosis .

Mode of Action

This compound acts as a selective RARα agonist . As an agonist, it binds to the RARα receptor, activating it. This activation triggers a series of intracellular events, including the transcription of genes that possess retinoic acid responsive elements .

Biochemical Pathways

The activation of RARα by this compound affects various biochemical pathways. These pathways are primarily involved in cell growth, differentiation, and apoptosis . The downstream effects of these pathways can lead to changes in cellular behavior and function.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific cell type and context. Generally, activation of RARα can lead to changes in cell growth, differentiation, and apoptosis . This can have significant effects in various biological contexts, including development and disease.

Properties

IUPAC Name

(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-13(2)7-8-14(3,4)12-9-10(15(16)17)5-6-11(12)13/h5-6,9,16-17H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBNRLONOXGRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438592
Record name (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169126-63-0
Record name (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

21.38 g (80.0 mmol) of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-bromonaphthalene and 50 ml of THF are introduced into a three-necked flask under a stream of nitrogen. 38.4 ml (96.0 mmol) of n-butyllithium (2.5 M in hexane) are added dropwise, at −78° C., and the mixture is stirred for one hour. 27.7 ml (120.0 mmol) of triisopropyl borate are added dropwise at this same temperature and the mixture is stirred for 2 hours. 350 ml of hydrochloric acid (1 N) are added at −50° C. and the mixture is allowed to warm to room temperature. The reaction medium is extracted with dichloromethane and the organic phase is separated out after settling has taken place, dried over magnesium sulphate and evaporated. 18.60 g (100%) of the expected boronic acid are collected in the form of an oil which crystallizes slowly. Melting point 190–192° C.
Quantity
21.38 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
38.4 mL
Type
reactant
Reaction Step Two
Quantity
27.7 mL
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a similar manner to Example 3(a), starting with 5 g (18.7 mmol) of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-bromonaphthalene, 4.3 g (100%) of the expected boronic acid are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two

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